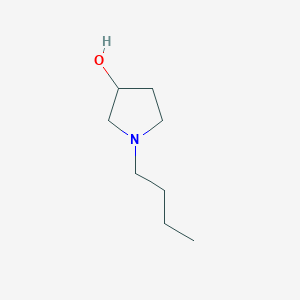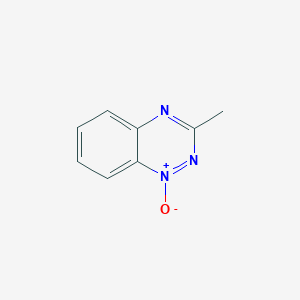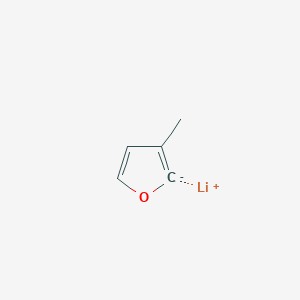
1-Butyl-pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a hydroxyl group at the third position of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at elevated temperatures and pressures . Another method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl group and the butyl group allows it to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing their biological activity .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the butyl and hydroxyl groups.
3-Hydroxypyrrolidine: Similar structure but lacks the butyl group.
N-Butylpyrrolidine: Lacks the hydroxyl group.
Uniqueness: 1-Butyl-pyrrolidin-3-ol is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various biological targets and make it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-5-9-6-4-8(10)7-9/h8,10H,2-7H2,1H3 |
Clave InChI |
WKBINTOKVMWIIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)



![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)


![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

